molecular formula C18H16N2O B2608765 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956777-84-7

3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2608765
CAS No.: 956777-84-7
M. Wt: 276.339
InChI Key: HYMDDEKDKOPGOH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a 3,4-dimethylphenyl group and a phenyl group attached to the pyrazole ring, with an aldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazines with 1,3-diketones or β-ketoesters. One common method is the reaction of 3,4-dimethylphenylhydrazine with 1-phenyl-1,3-butanedione under acidic conditions, followed by oxidation to introduce the aldehyde group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, including:

    Enzyme Inhibition: May inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.

    Receptor Binding: Could bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole
  • 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol
  • 3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3-(3,4-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group at the 4-position of the pyrazole ring. This functional group imparts distinct chemical reactivity and potential biological activity compared to its analogs, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-8-9-15(10-14(13)2)18-16(12-21)11-20(19-18)17-6-4-3-5-7-17/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMDDEKDKOPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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